REACTION_CXSMILES
|
[OH-].[Na+].O.NN.[C:6]([C:14]1[CH:23]=[CH:22][C:21]([OH:24])=[C:20]2[C:15]=1[CH:16]=[CH:17][CH:18]=[N:19]2)(=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(O)CO>[C:7]1([CH2:6][C:14]2[CH:23]=[CH:22][C:21]([OH:24])=[C:20]3[C:15]=2[CH:16]=[CH:17][CH:18]=[N:19]3)[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6.55 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=C2C=CC=NC2=C(C=C1)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reflux condenser was removed
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
had reached 195° C
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
ADDITION
|
Details
|
diluted with 120 ml of water
|
Type
|
ADDITION
|
Details
|
After the addition of 100 ml of pH 6.5 lM phosphate buffer and 500 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with 100 ml of pH 6.5 1M phosphate buffer, two 100 ml portions of water and 100 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield 3.64 g of a dark brown, viscous oil
|
Type
|
CUSTOM
|
Details
|
Purification required flash chromatography on 200 g of silica
|
Type
|
WASH
|
Details
|
eluted with 5:95 methanol
|
Type
|
CUSTOM
|
Details
|
dichloromethane followed by recrystallization from heptane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC1=C2C=CC=NC2=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |